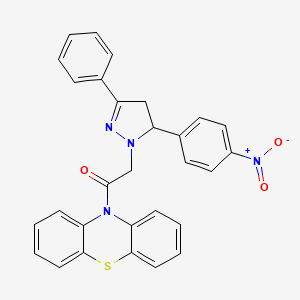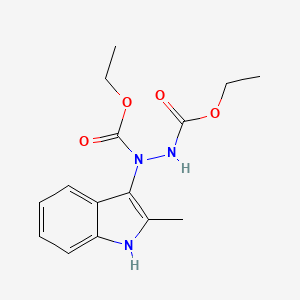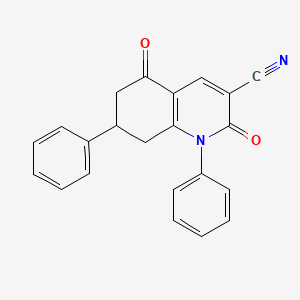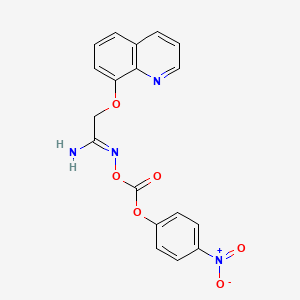
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of nitrophenoxy, quinolin-8-yloxy, and acetimidamide groups, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Nitrophenoxycarbonyl Chloride: This is achieved by reacting 4-nitrophenol with phosgene under controlled conditions.
Preparation of Quinolin-8-yloxy Intermediate: Quinoline is reacted with a suitable halogenating agent to introduce the 8-yloxy group.
Coupling Reaction: The 4-nitrophenoxycarbonyl chloride is then reacted with the quinolin-8-yloxy intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroquinoline derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the nitrophenoxy group may participate in redox reactions, while the quinolin-8-yloxy group can engage in π-π stacking interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-6-yloxy)acetimidamide
- N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-7-yloxy)acetimidamide
Uniqueness
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide stands out due to its specific substitution pattern, which influences its reactivity and binding properties. The position of the quinolin-8-yloxy group is particularly significant, as it affects the compound’s ability to interact with biological targets and undergo specific chemical reactions.
Eigenschaften
Molekularformel |
C18H14N4O6 |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C18H14N4O6/c19-16(11-26-15-5-1-3-12-4-2-10-20-17(12)15)21-28-18(23)27-14-8-6-13(7-9-14)22(24)25/h1-10H,11H2,(H2,19,21) |
InChI-Schlüssel |
VJKSNEIUIABSAE-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])/N)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])N)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


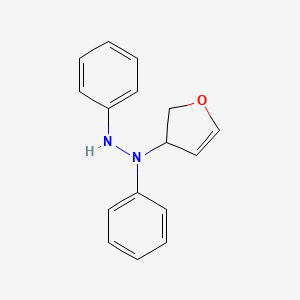

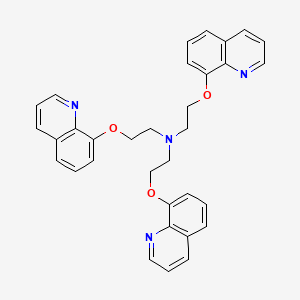

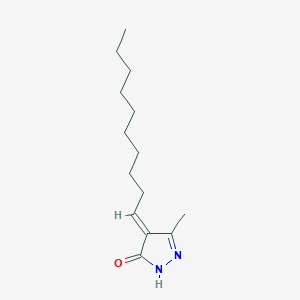
![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)

